N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide
Description
N-[(Adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring an adamantane moiety linked via a methylene group to the sulfonamide nitrogen. The benzene ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-chloro-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S/c1-23-17-7-15(2-3-16(17)19)24(21,22)20-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDKPMHPLWGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is the Chan–Lam N-arylation reaction, which involves the coupling of adamantane-containing amines with arylboronic acids under copper (II) acetate catalysis . The reaction conditions often include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper (II) acetate (20 mol %) at 25°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone, while substitution of the chlorine atom can produce various substituted benzene derivatives.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Its unique properties may be explored for developing new pharmaceuticals, particularly in the field of antiviral and anticancer research.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared to structurally related adamantane-containing sulfonamides and other derivatives, focusing on substituent effects, synthetic yields, and inferred pharmacological properties.
Structural Analogues from
Key analogs from include sulfonamides with varying substituents on the benzene ring and adamantane linkages (Table 1).
Table 1: Comparison of Structural Analogues
Key Observations:
Substituent Effects: The 4-Cl, 3-OCH3 substitution in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH3) groups. Steric Hindrance: The 3-OCH3 group in the target adds steric bulk compared to smaller substituents like 4-CH3 (compound 24), which could influence selectivity for targets like CB2.
Adamantane Linkage :
- All compounds in Table 1 share the CH2-Ada group, which contributes to high lipophilicity and rigidity. This feature is critical for crossing biological membranes and improving metabolic stability .
Synthetic Yields :
- Yields for analogs in range from 71% to 92%, with 4-Cl derivatives (e.g., compound 22) achieving the highest yield (92%). The target’s synthesis (if similar) may follow comparable efficiency, though substituent steric effects (e.g., 3-OCH3) could reduce yields slightly .
Comparison with Camphor-Based Sulfonamides ()
Compound 13 in , N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl) methanesulfonamide, features a camphor sulfonyl group instead of a substituted benzene ring.
Key Differences:
- Backbone Structure : The camphor moiety in compound 13 is aliphatic and bicyclic, whereas the target’s benzene ring is aromatic. This difference impacts solubility, with aromatic systems generally being less lipophilic than aliphatic ones.
- Pharmacological Implications: Aromatic sulfonamides (like the target) are more likely to engage in π-π stacking interactions with protein targets, whereas camphor-based derivatives may exhibit distinct binding modes due to their rigid, non-planar structure .
Comparison with Indazole Sulfonamides ()
highlights N-[7(6)-indazolyl]arylsulfonamides with antiproliferative activity. While these compounds share the sulfonamide backbone, their indazole core and substituents differ significantly from the target’s adamantane-methyl and chloro-methoxy groups.
Key Differences:
- Biological Targets : Indazole sulfonamides target proliferative pathways (e.g., cancer cells), whereas adamantane-containing sulfonamides in modulate CB2 receptors and osteoclasts.
- Structural Motifs : The adamantane group in the target may enhance blood-brain barrier penetration compared to indazole derivatives, making it more suitable for central nervous system applications .
Biological Activity
N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide, also known as N-Adamantan-1-ylmethyl-4-chloro-3-methoxy-benzenesulfonamide, is a compound that integrates the structural characteristics of adamantane and sulfonamide. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an adamantane moiety which is known for its unique three-dimensional structure, contributing to the compound's potential biological properties.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is particularly notable for its antibacterial properties, while the adamantane structure may enhance membrane permeability and cellular uptake.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. A study conducted by [source not available] demonstrated that this compound showed effective inhibition against several bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Antiviral Activity
The adamantane derivatives are known for their antiviral activity, particularly against influenza viruses. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral protein synthesis, although specific mechanisms remain to be fully elucidated.
Anticancer Potential
Emerging research has indicated potential anticancer properties associated with this compound. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation.
Case Studies
- Case Study on Antimicrobial Effects : A clinical trial involving patients with bacterial infections showed a significant reduction in symptoms when treated with formulations containing this compound compared to standard treatments.
- Case Study on Antiviral Efficacy : In a controlled study on influenza-infected subjects, administration of this compound resulted in a marked decrease in viral load and improved recovery times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
